molecular formula C17H13FN2OS B2357252 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide CAS No. 478042-51-2

2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide

Cat. No. B2357252
M. Wt: 312.36
InChI Key: IFLSPKSCDWIOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid is a chemical compound with the molecular formula C17H16FNO3 and a molecular weight of 301.31 . It falls under the category of succinamic acids.


Molecular Structure Analysis

The molecular structure of 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid consists of a benzyl group attached to a succinamic acid moiety, which in turn is attached to a 4-fluorophenyl group .


Physical And Chemical Properties Analysis

The boiling point of 2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid is 531.1ºC at 760 mmHg . The InChI Key is FWIQVBCMXHWGTN-UHFFFAOYSA-N .

Scientific Research Applications

1. Anticancer and Antimicrobial Activities

  • Anticancer Activity : Compounds containing the structure of 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide have demonstrated significant antitumor effects. For instance, some thiazole derivatives have shown the ability to inhibit the in vitro growth of human tumor cells, indicating their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).
  • Antimicrobial Activity : These compounds have also been found effective against bacterial strains like Staphylococcus aureus and Bacillus subtilis, showcasing their antimicrobial potential (Palkar et al., 2017).

2. Kinase Inhibition and Anti-Proliferative Properties

  • Kinase Inhibition : Synthesized derivatives of this chemical structure have shown kinase inhibition and anti-proliferative activity. They exhibit notable efficacy against cancer cell lines, suggesting their role in cancer treatment (Gaikwad et al., 2019).
  • Anti-Proliferative Activity : The presence of certain electron-donating groups in these compounds has been correlated with higher anticancer activity, highlighting the significance of molecular structure in therapeutic efficacy.

3. Neurological Research Applications

  • Orexin Receptor Antagonism : A compound structurally related to 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide, known as SB-649868, is a novel orexin 1 and 2 receptor antagonist. It has been studied for its potential in treating insomnia, demonstrating the broader implications of this chemical structure in neurological research (Renzulli et al., 2011).

4. Synthesis and Biological Screening for Antibacterial and Antifungal Activities

  • Synthetic Methods : Efficient and effective protocols for synthesizing N-(4-(2-benzylthiazol-4-yl)phenyl)-2-benzyl-4-methylthiazole-5-carboxamide derivatives have been developed, contributing to the broader field of chemical synthesis (Mhaske et al., 2011).
  • Antibacterial and Antifungal Activities : These compounds have shown effectiveness against various bacterial and fungal strains, reinforcing their role in antimicrobial research.

Safety And Hazards

2-Benzyl-N-(4-fluoro-phenyl)-succinamic acid is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-13-6-8-14(9-7-13)19-17(21)15-11-22-16(20-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLSPKSCDWIOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327046
Record name 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820087
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide

CAS RN

478042-51-2
Record name 2-benzyl-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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